Argiotoxin 636
CAS No.: 105029-41-2
Cat. No.: VC20744575
Molecular Formula: C29H52N10O6
Molecular Weight: 636.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 105029-41-2 |
---|---|
Molecular Formula | C29H52N10O6 |
Molecular Weight | 636.8 g/mol |
IUPAC Name | (2S)-N-[5-[3-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propylamino]propylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide |
Standard InChI | InChI=1S/C29H52N10O6/c30-22(7-4-15-38-29(32)33)27(44)36-16-6-13-35-12-5-11-34-10-2-1-3-14-37-28(45)23(19-25(31)42)39-26(43)17-20-8-9-21(40)18-24(20)41/h8-9,18,22-23,34-35,40-41H,1-7,10-17,19,30H2,(H2,31,42)(H,36,44)(H,37,45)(H,39,43)(H4,32,33,38)/t22-,23-/m0/s1 |
Standard InChI Key | FTNICLJXPYLDAH-GOTSBHOMSA-N |
Isomeric SMILES | C1=CC(=C(C=C1O)O)CC(=O)N[C@@H](CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)[C@H](CCCN=C(N)N)N |
SMILES | C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)C(CCCN=C(N)N)N |
Canonical SMILES | C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)C(CCCN=C(N)N)N |
Argiotoxin 636 (ArgTX-636) is a polyamine neurotoxin isolated from the venom of the orb-weaver spider Argiope lobata. It is a potent, non-selective antagonist of ionotropic glutamate receptors (iGluRs), with significant implications for neuropharmacology and cosmetic research. This compound has garnered attention for its unique mechanism of action, structural complexity, and diverse biological activities. Below is a detailed analysis of its properties, mechanisms, and applications.
Mechanism of Action
ArgTX-636 primarily blocks glutamate-activated ion channels in a use- and voltage-dependent manner, binding within the pore of open channels . Key targets include:
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Kinetics: Binds with an association rate () of and dissociation rate () of at GluN1/2A receptors .
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Synaptic Blockade: Reversibly suppresses excitatory postsynaptic potentials (EPSPs) in hippocampal neurons at 5–50 nM .
Research Findings
Melanogenesis Inhibition
ArgTX-636 demonstrates anti-pigmentation activity in B16F10 melanoma cells:
Parameter | Result |
---|---|
Melanin Reduction | 70% at 10 μM (vs. untreated) |
Tyrosinase Inhibition | IC = 0.8 μM (DOPA oxidase) |
Cytotoxicity | None observed up to 100 μM |
Mechanistically, it downregulates tyrosinase-related protein 1 (TRP-1) without affecting tyrosinase expression.
Pharmacological Applications
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Neuroprotection: Potential use in Alzheimer’s disease by mitigating glutamate excitotoxicity .
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Cosmetic Development: As a non-cytotoxic melanogenesis inhibitor, it is being explored for hyperpigmentation treatments .
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Research Tool: Utilized to study AMPA/NMDA receptor subunit composition in native tissues .
Challenges and Future Directions
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